molecular formula C5H5BrN2O B101853 5-bromo-1H-pyrrole-2-carboxamide CAS No. 17543-94-1

5-bromo-1H-pyrrole-2-carboxamide

Cat. No.: B101853
CAS No.: 17543-94-1
M. Wt: 189.01 g/mol
InChI Key: IUCIXLJBQZTUQS-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-2-carboxamide, also known as 5-bromopyrrole-2-carboxamide or 5-bromopyrrole-2-carboxylic acid amide, is an organic compound commonly used in scientific research. It is a heterocyclic compound with the molecular formula C5H5BrN2O. This compound has been found to have interesting properties, making it a valuable tool for researchers in various fields such as biochemistry, pharmacology, and medicine.

Scientific Research Applications

Regioselective Bromination Techniques

Electrophilic bromination of pyrroles with carbonyl substituents often leads to a mix of 4- and 5-brominated species. However, a technique using tetra-butyl ammonium tribromide (TBABr3) has been shown to yield predominantly the 5-brominated species, highlighting its potential in substrate-controlled regioselective bromination (Gao et al., 2018).

Enzyme-Catalyzed Bromination

The use of hydrogen peroxide and sodium bromide at specific pH and temperature conditions, catalyzed by vanadate(V)-dependent bromoperoxidase, enables electrophilic aromatic bromination of substituted 1H-pyrroles. This method has been utilized to prepare marine natural products under biomimetic conditions (Wischang & Hartung, 2011).

Synthesis of Pyrrole Alkaloid Natural Products

A Pd-catalyzed asymmetric annulation process involving 5-bromopyrrole-2-carboxylate esters and vinyl aziridines has been developed. This method is significant for the enantioselective synthesis of pyrrole alkaloid natural products (Trost & Dong, 2007).

Antitumor Activity of Derivatives

Derivatives of 5-bromo-7-azaindolin-2-one containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety exhibit significant antitumor potency against various cancer cell lines. This highlights its potential as a candidate for cancer treatment research (Zhang et al., 2016).

Amidation Reactions

A method involving the direct coupling of alkali metal carboxylate salts with amines has been described for synthesizing amides. This technique is particularly valuable for compounds like lithium 5-bromo-1H-pyrrole-2-carboxylate, enabling the synthesis of analogues of pyrrole-2-aminoimidazole marine alkaloids (Goodreid et al., 2014).

Novel Cycloaddition Reactions

A formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, enables the creation of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction features an unusual α-imino silver carbene intermediate (Cao et al., 2019).

Cascade Reactions for Pyrrole Cores

A cascade transformation involving the Ugi reaction followed by carbocyclization and retro-Claisen fragmentation provides access to a 1H-pyrrol-2(5H)-one core. This process is useful for synthesizing 5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamides (Peshkov et al., 2014).

Radioactive Labeling

A convenient method has been developed for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], demonstrating its potential in radioactive labeling for scientific studies (Saemian & Shirvani, 2012).

Synthesis of Functionalized Pyrroles

The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one toward primary aliphatic amines has been explored, leading to the synthesis of a series of highly functionalized pyrroles (Zanatta et al., 2021).

Antibacterial Agents

5-Bromoindole-2-carboxamides have been synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria, demonstrating significant potential as antibacterial agents (Mane et al., 2018).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

5-bromo-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCIXLJBQZTUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439564
Record name 5-bromo-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17543-94-1
Record name 5-bromo-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-pyrrole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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